3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two chlorine atoms and a benzamide group, making it a unique and potentially useful molecule in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase enzymes . By inhibiting COX enzymes, this compound reduces the production of these inflammatory mediators .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, similar to the effects of non-steroidal anti-inflammatory drugs (NSAIDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-chloro-1,3-benzothiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives of the original compound .
Scientific Research Applications
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,3-benzothiazole: A precursor in the synthesis of the target compound.
3-chlorobenzamide: Shares the benzamide group but lacks the benzothiazole moiety.
N-(6-chloro-1,3-benzothiazol-2-yl)benzamide: Similar structure but without the additional chlorine atom.
Uniqueness
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both chlorine atoms and the benzothiazole moiety. This combination imparts specific chemical and biological properties that distinguish it from other related compounds .
Properties
IUPAC Name |
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVXDKPLGDZUQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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